(R)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid
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Overview
Description
®-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amine group and a nitrophenyl group attached to an acetic acid backbone. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid typically involves the protection of an amine group with a Boc group, followed by the introduction of the nitrophenyl group. One common method involves the reaction of tert-butyl chloroformate with an amine to form the Boc-protected amine. This intermediate is then reacted with a nitrophenyl acetic acid derivative under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
®-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: The Boc group can be removed using trifluoroacetic acid or hydrochloric acid.
Major Products Formed
Oxidation: The major product is often a nitro-substituted carboxylic acid.
Reduction: The major product is an amine-substituted acetic acid.
Substitution: The major product is the free amine derivative of the compound.
Scientific Research Applications
®-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- ®-2-((Tert-butoxycarbonyl)amino)-2-(4-nitrophenyl)acetic acid
- ®-2-((Tert-butoxycarbonyl)amino)-2-(2-nitrophenyl)acetic acid
- ®-2-((Tert-butoxycarbonyl)amino)-2-(3-methylphenyl)acetic acid
Uniqueness
®-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in the compound’s chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H16N2O6 |
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Molecular Weight |
296.28 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(3-nitrophenyl)acetic acid |
InChI |
InChI=1S/C13H16N2O6/c1-13(2,3)21-12(18)14-10(11(16)17)8-5-4-6-9(7-8)15(19)20/h4-7,10H,1-3H3,(H,14,18)(H,16,17)/t10-/m1/s1 |
InChI Key |
WBRGHOVFXZNGFI-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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